molecular formula C17H25NO3S B13055468 Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Katalognummer: B13055468
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: DRNOJQCXQYJCTI-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the thieno[2,3-C]pyran moiety adds to its complexity and potential biological activity.

Vorbereitungsmethoden

The synthesis of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can be achieved through multicomponent reactions (MCRs). These reactions involve the coupling of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile, catalyzed by nano-Al₂O₃/BF₃/Fe₃O₄ in a water/ethanol mixture under reflux conditions . This method is efficient, cost-effective, and environmentally friendly.

Analyse Chemischer Reaktionen

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets. The thieno[2,3-C]pyran moiety is known to interact with kinase proteins, acting as a hydrogen bond acceptor and forming loose hydrogen bonds with backbone carbonyl groups . This interaction can modulate the activity of these proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other spiro compounds with thieno[2,3-C]pyran moieties. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:

Tert-butyl (S)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate stands out due to its unique spiro structure and the presence of the piperidine ring, which can enhance its biological activity and specificity.

Eigenschaften

Molekularformel

C17H25NO3S

Molekulargewicht

323.5 g/mol

IUPAC-Name

tert-butyl (5S)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3/t12-/m0/s1

InChI-Schlüssel

DRNOJQCXQYJCTI-LBPRGKRZSA-N

Isomerische SMILES

C[C@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Kanonische SMILES

CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.